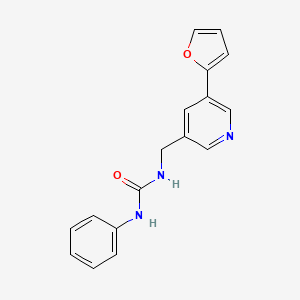

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea

描述

属性

IUPAC Name |

1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-17(20-15-5-2-1-3-6-15)19-11-13-9-14(12-18-10-13)16-7-4-8-22-16/h1-10,12H,11H2,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCHLAUDFOTIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea typically involves the following steps:

Formation of the Furan-Pyridine Intermediate: The initial step involves the synthesis of a furan-pyridine intermediate. This can be achieved through the reaction of furan-2-carbaldehyde with pyridine-3-amine under suitable conditions.

Urea Formation: The intermediate is then reacted with phenyl isocyanate to form the desired urea derivative. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis and Reactions

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea serves as an important intermediate in organic synthesis. It can undergo several chemical reactions, including:

- Oxidation: The furan ring can be oxidized to yield furan-2,3-dione derivatives.

- Reduction: The pyridine moiety can be reduced to form piperidine derivatives.

- Substitution: The phenylurea group can participate in nucleophilic substitution reactions.

The versatility of this compound in chemical transformations makes it a valuable building block for synthesizing more complex organic molecules.

Medicinal Chemistry

Research is ongoing to evaluate the therapeutic potential of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea in various medical applications:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, similar furan-based chalcones have been tested for their ability to inhibit urease, an enzyme linked to cancer progression. In one study, compounds with furan moieties displayed promising urease inhibition activity, indicating potential as anticancer agents .

- Anti-inflammatory Properties: The compound's unique structure allows it to interact with specific biological targets, potentially modulating inflammatory pathways. This interaction could lead to the development of new anti-inflammatory drugs .

- Enzyme Inhibition: The ability of the compound to inhibit specific enzymes has been a focal point of research. For example, studies have highlighted its potential as a urease inhibitor, which is relevant for treating conditions like kidney stones and gastric ulcers .

Material Science Applications

In the field of materials science, 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea can be utilized in developing novel materials with tailored properties:

- Polymer Chemistry: The compound can serve as a monomer or cross-linking agent in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical strength.

- Nanotechnology: Its unique chemical structure may allow for functionalization on nanomaterials, enabling the development of advanced composites with specific functionalities, such as improved electrical conductivity or catalytic activity.

Comparative Efficacy of Derivatives

A comparative analysis of various derivatives of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea has been conducted to assess their biological activities:

| Compound | IC50 Value (μM) | Activity Type |

|---|---|---|

| 1-(Phenyl)-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 | Urease Inhibition |

| 1-(Phenyl)-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | 18.75 ± 0.85 | Urease Inhibition |

| Thiourea | 21.25 ± 0.15 | Reference Standard |

These results indicate that certain derivatives exhibit superior urease inhibition compared to traditional reference compounds like thiourea, highlighting the therapeutic potential of this class of compounds .

作用机制

The mechanism of action of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

相似化合物的比较

Comparison with Similar Compounds

The evidence provided focuses on structurally distinct compounds, but general comparisons can be inferred based on shared functional groups or synthetic strategies:

Structural Analogues in Antimicrobial Research

- Fluconazole-based thiadiazolylphenylurea derivatives (): These compounds, such as 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea , share the phenylurea backbone but incorporate thiadiazole and triazole moieties. Unlike the target compound, these derivatives exhibit antifungal activity via cytochrome P450 inhibition .

- Key differences :

- The thiadiazole ring in compounds enhances sulfur-mediated interactions with fungal enzymes, whereas the furan-pyridine system in the target compound may favor π-π stacking or hydrogen bonding with different targets.

- The absence of a triazole group in the target compound suggests divergent mechanisms of action.

Ranitidine-Related Furan Derivatives

- N,N-dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide (): These compounds feature a dimethylamino-methylfuran scaffold linked to nitroethenylamine groups. While structurally unrelated to the target urea derivative, they highlight the role of furan rings in modifying bioavailability and receptor binding .

- Key differences :

- The target compound lacks the sulphanyl and nitroethenyl groups critical for ranitidine-like H₂ antagonism.

- The phenylurea group may confer distinct solubility or metabolic stability compared to ranitidine analogues.

Chromenone-Pyrimidine Hybrids

- 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): This compound combines pyrimidine, chromenone, and fluorophenyl groups. While unrelated to urea derivatives, it exemplifies the importance of fused heterocycles in kinase inhibition (e.g., mTOR or PI3K pathways) .

- Key differences: The target compound’s urea linkage and pyridine-furan system are less complex than the chromenone-pyrimidine scaffold. Fluorine substitutions in enhance metabolic stability, whereas the target compound’s furan may increase susceptibility to oxidation.

生物活性

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea (CAS No. 2034315-70-1) is a synthetic organic compound that combines furan, pyridine, and phenylurea moieties. Its unique structural characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

The compound has the following chemical properties:

- Molecular Formula: C17H15N3O2

- Molecular Weight: 293.32 g/mol

- Structural Features: Contains furan and pyridine rings, which are known for their ability to engage in π-π stacking interactions and hydrogen bonding with biological targets .

The biological activity of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea is primarily attributed to its interaction with specific molecular targets. The furan and pyridine rings can participate in:

- π-π Stacking Interactions: Engaging with aromatic residues in proteins.

- Hydrogen Bonding: The urea moiety can form hydrogen bonds with amino acid side chains, influencing enzyme or receptor activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties: Potential as an inhibitor in cancer cell lines.

- Enzyme Inhibition: Activity against specific enzymes relevant to disease pathways.

Anticancer Activity

Recent studies have shown that derivatives of compounds similar to 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea display significant cytotoxic effects against various cancer cell lines. For example:

- MCF7 Cell Line (Breast Cancer): IC50 values reported in related compounds suggest potential efficacy.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 12.50 |

| Compound C | SF-268 | 42.30 |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .

Enzyme Inhibition

The compound may also act as an inhibitor for enzymes involved in critical biological pathways, such as sphingomyelinase. Inhibitors like 1 (PDDC) have shown promising results in animal models, indicating that similar compounds might exhibit favorable pharmacokinetics and efficacy profiles .

Case Studies

A notable study involved the evaluation of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea in mice models with Alzheimer's disease mutations. The results indicated that the compound could effectively penetrate the blood-brain barrier, achieving sufficient brain concentrations to exert therapeutic effects .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea, and what critical reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling a furan-substituted pyridine derivative with a phenylurea precursor. Key steps include:

- Coupling Reactions : Use of organolithium reagents or palladium-catalyzed cross-coupling to attach the furan-pyridine moiety .

- Protection/Deprotection : Temporary protection of reactive groups (e.g., amine or hydroxyl) to prevent side reactions during urea formation .

- Critical Parameters : Temperature (maintained at 0–5°C during lithiation), pH (neutral for urea bond stability), and solvent polarity (DMF or THF for solubility) .

- Validation : Monitor intermediates via TLC and final product purity via HPLC (>95%) .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, pyridine carbons at ~150 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry if crystalline derivatives are obtainable .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s activity?

- Methodological Answer :

- In Vitro Assays : Enzymatic inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .

- Cell-Based Studies : Cytotoxicity profiling (MTT assay) and dose-response curves (IC₅₀ determination) in cancer or microbial models .

- ADME Prediction : Computational tools like SwissADME to assess bioavailability and metabolic stability .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathway for this compound’s synthesis?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) to identify transition states and energy barriers for coupling steps .

- Solvent Optimization : COSMO-RS simulations to predict solvent effects on reaction yield .

- Machine Learning : Training models on PubChem reaction datasets to predict optimal catalysts or temperatures .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across assays (e.g., enzymatic vs. cell-based) to identify off-target effects .

- Proteomics Profiling : Use affinity chromatography or thermal shift assays to map unintended protein interactions .

- Statistical Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., pH, temperature) contributing to data variability .

Q. How can researchers elucidate the mechanism of action for this compound using advanced structural biology tools?

- Methodological Answer :

- Cryo-EM or X-ray Crystallography : Resolve ligand-target complexes to identify binding pockets and key residues .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns trajectories to study conformational stability .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for structure-activity relationship (SAR) refinement .

Q. What methodologies address low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors to improve heat/mass transfer and reduce side reactions .

- Catalyst Screening : High-throughput experimentation (HTE) to identify robust catalysts for scaling .

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy to adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。